Spiro[2.5]octane-6-thiol
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Overview
Description
Spiro[2.5]octane-6-thiol is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single common atom. This compound features a thiol group (-SH) attached to the spirocyclic framework, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-6-thiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihalide with a thiol-containing nucleophile can yield the desired spirocyclic thiol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted spirocyclic compounds depending on the nature of the substituent introduced.
Scientific Research Applications
Spiro[2.5]octane-6-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of spiro[2.5]octane-6-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.
Spirocyclic oxindoles: Spirocyclic compounds with an oxindole moiety.
Oxa-spirocycles: Spirocyclic compounds containing oxygen atoms in the ring structure
Uniqueness
Spiro[2.5]octane-6-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack the thiol functionality .
Properties
Molecular Formula |
C8H14S |
---|---|
Molecular Weight |
142.26 g/mol |
IUPAC Name |
spiro[2.5]octane-6-thiol |
InChI |
InChI=1S/C8H14S/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2 |
InChI Key |
IVNCPULBXLYQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1S)CC2 |
Origin of Product |
United States |
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